

Second-Generation ML228 Analogs: A Comparative Guide to Potency and Selectivity

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Compound of Interest

Compound Name: ML228 analog

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In the quest for more potent and selective activators of the Hypoxia-Inducible Factor (HIF) pathway, research efforts have built upon the discovery of ML228, a novel small molecule activator. This guide provides a comparative analysis of ML228 and its analogs, developed during the initial structure-activity relationship (SAR) studies. While not formally designated "second-generation," these analogs represent the initial steps toward optimizing the triazine scaffold for improved biological activity. The data presented here is crucial for researchers, scientists, and drug development professionals working on HIF pathway modulators for various therapeutic applications, including ischemia and neurodegenerative diseases.[1][2]

Comparative Potency of ML228 and Key Analogs

The following table summarizes the in vitro potency of ML228 and its analogs in activating the HIF pathway, as determined by the Hypoxia Response Element (HRE) luciferase reporter gene assay. This assay measures the ability of a compound to induce the expression of a reporter gene under the control of HREs, a direct downstream target of HIF- 1α .



Compound ID	R Group Modification	HRE Luciferase EC50 (μΜ)	HIF-1α Nuclear Translocation EC50 (μM)
ML228	1.12	~1.4	
Analog 18	tert-butyl	1.3	1.6
Analog 19	isobutyl	1.5	2.1
Analog 8	methyl	4.7	5.9
Analog 17	cyclopropylmethyl	4.9	6.2
Analog 9	dimethyl	>20	>20
Analog 27	phenyl	1.2	3.8

Data sourced from "Discovery of a New Molecular Probe ML228: An Activator of the Hypoxia Inducible Factor (HIF) Pathway".[1][2]

Based on the initial SAR studies, ML228 emerged as the most potent compound from the triazine series, exhibiting an EC50 of 1.12 μ M in the HRE luciferase assay.[1] Analogs with larger aliphatic groups, such as tert-butyl (Analog 18) and isobutyl (Analog 19), demonstrated potencies comparable to ML228.[1] In contrast, smaller aliphatic substitutions like methyl (Analog 8) and cyclopropylmethyl (Analog 17) resulted in a significant decrease in potency.[1] Tertiary amine analogs, for instance, dimethyl (Analog 9), were largely inactive.[1] A phenyl substitution (Analog 27) showed similar potency to ML228 in the primary assay but was less active in the secondary HIF-1 α nuclear translocation assay.[1]

Selectivity Profile of ML228

A key aspect of ML228's profile is its selectivity. To assess this, ML228 was screened against a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters. The results indicated that ML228 is a selective activator of the HIF pathway, as it did not show significant activity against the targets in the panel.[1] Furthermore, it was confirmed that ML228 does not act as a general proteasome inhibitor, a common mechanism for non-selective HIF activation.



Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of ML228 and its analogs.

HRE Luciferase Reporter Gene Assay

This primary screening assay was used to identify activators of the HIF pathway.

- Cell Line: Human U2OS osteosarcoma cells stably transfected with a luciferase reporter gene under the control of multiple HREs were used.[1]
- Assay Conditions: Cells were plated in 384-well plates and incubated with test compounds at various concentrations. Desferrioxamine (DFO), an iron chelator and known HIF activator, was used as a positive control.[1]
- Data Analysis: Luciferase activity was measured after a 16-hour incubation period. The EC50 values, representing the concentration at which a compound elicits 50% of its maximal activity, were calculated from dose-response curves.[1]

HIF-1α Nuclear Translocation Assay

This secondary, high-content imaging assay was employed to confirm the mechanism of action of the active compounds.

- Cell Line: U2OS cells stably expressing a HIF-1α-GFP fusion protein were utilized.[1]
- Assay Principle: In response to HIF activators, the HIF- 1α -GFP fusion protein translocates from the cytoplasm to the nucleus.
- Imaging and Analysis: Cells were treated with compounds, and the nuclear translocation of the HIF-1α-GFP protein was quantified using automated fluorescence microscopy and image analysis software. EC50 values were determined from the dose-dependent increase in nuclear fluorescence.[1]

Proteasome Inhibition Assay

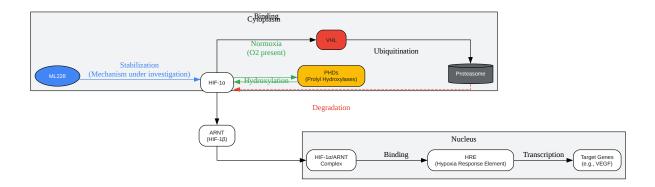


This counterscreen was performed to eliminate compounds that non-selectively activate the HIF pathway by inhibiting the proteasome.

- Assay Format: A commercially available cell-based proteasome inhibition assay was used.[1]
- Principle: The assay measures the activity of the 20S proteasome.
- Interpretation: Compounds that did not inhibit proteasome activity were considered selective HIF pathway activators. ML228 was found to be inactive in this assay.[1]

Visualizing the HIF Signaling Pathway and Experimental Workflow

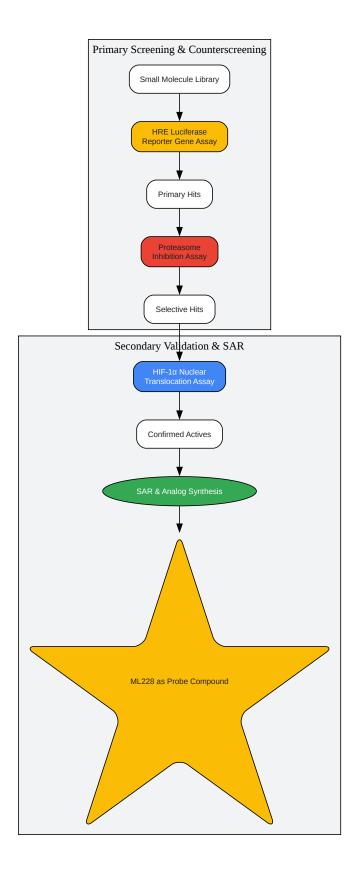
To better understand the biological context and experimental procedures, the following diagrams are provided.



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Caption: The HIF-1 α signaling pathway under normoxic and hypoxic/ML228-induced conditions.





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Caption: Experimental workflow for the discovery and characterization of ML228 and its analogs.

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References

- 1. Discovery of a New Molecular Probe ML228: An Activator of the Hypoxia Inducible Factor (HIF) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new molecular probe ML228: an activator of the hypoxia inducible factor (HIF) pathway PubMed [pubmed.ncbi.nlm.nih.gov]
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